molecular formula C3H8N2 B13424999 Propylhydrazone

Propylhydrazone

Cat. No.: B13424999
M. Wt: 72.11 g/mol
InChI Key: IKZWQDXMCQQSLL-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propylhydrazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: It can be reduced to form hydrazines or other reduced derivatives.

    Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of hydrazines or other reduced derivatives.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Propylhydrazone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetone hydrazone: Similar structure but with a different alkyl group.

    Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.

    Formaldehyde hydrazone: Contains a simpler aldehyde group.

Uniqueness

Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.

Properties

Molecular Formula

C3H8N2

Molecular Weight

72.11 g/mol

IUPAC Name

(Z)-propylidenehydrazine

InChI

InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3-

InChI Key

IKZWQDXMCQQSLL-HYXAFXHYSA-N

Isomeric SMILES

CC/C=N\N

Canonical SMILES

CCC=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.